
optimizing washing steps in prostaglandin
ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONO 207

Cat. No.: B14802169 Get Quote

Technical Support Center: Prostaglandin ELISA
Kits
Welcome to the Technical Support Center for Prostaglandin ELISA Kits. This resource is

designed to help researchers, scientists, and drug development professionals optimize their

experimental workflow and troubleshoot common issues encountered during the assay.

Troubleshooting Guide
This guide addresses specific problems that may arise during the washing steps of your

Prostaglandin ELISA protocol. Inadequate washing is a primary source of variability and

inaccurate results.

High Background

High background is characterized by high optical density (OD) readings in the zero standard or

blank wells, reducing the assay's dynamic range and sensitivity.[1][2]
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Potential Cause Recommended Solution

Insufficient Washing

Increase the number of wash cycles (e.g., from

3 to 5).[3][4] Ensure the wash volume is

sufficient to cover the entire well surface,

typically 300-400 µL per well.[3][5] Increase the

soak time for the wash buffer in the wells (e.g.,

30-60 seconds) to help remove non-specifically

bound reagents.[6][7][8]

Contaminated Wash Buffer

Prepare fresh wash buffer for each assay.[4][5]

Use high-quality, distilled, or deionized water for

buffer preparation.[5][9]

Inefficient Aspiration

After the final wash, ensure all residual wash

buffer is removed by inverting the plate and

tapping it firmly on a clean paper towel.[8] If

using an automated washer, check that all pins

are dispensing and aspirating correctly and are

not clogged.[4][5]

Cross-Contamination

Use fresh pipette tips for each reagent and

sample. Avoid touching the inside of the wells

with pipette tips.[7] Use a fresh plate sealer for

each incubation step to prevent well-to-well

contamination.[1][8]

Low Signal or Weak Color Development

A weak or absent signal can prevent the accurate quantification of prostaglandins in your

samples.
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Potential Cause Recommended Solution

Over-Washing

While thorough washing is crucial, excessive

washing can lead to the removal of specifically

bound antibody-antigen complexes.[2] Adhere to

the recommended number of washes in the kit

protocol. If you suspect over-washing, you can

try reducing the number of wash cycles.

Reagent Inactivation

Ensure that the wells do not dry out at any point

during the assay, as this can inactivate the

coated antibodies or enzymes.[2][7]

Incorrect Wash Buffer Composition

Verify that the wash buffer is prepared according

to the kit's instructions. Avoid using harsh

detergents or components that could interfere

with the assay. Some kits recommend specific

concentrations of Tween-20 (e.g., 0.05%).[10]

High Coefficient of Variation (CV)

High CV between replicate wells indicates poor precision and can compromise the reliability of

your results.[2][6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://www.assaygenie.com/content/ELISA%20Genie/FI/UNFI0032.pdf
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-high-background.html
https://www.arp1.com/blog/post/elisa-kit-troubleshooting-tips.html
https://blog.abclonal.com/blog/elisa-troubleshooting-tips
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14802169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause Recommended Solution

Inconsistent Washing Technique

Ensure uniform washing across all wells.

Automated plate washers can help improve

consistency. If washing manually, apply the

same force and duration of aspiration to each

well.

Residual Liquid

Incomplete removal of wash buffer can lead to

dilution of subsequent reagents in some wells

more than others.[3] Ensure thorough aspiration

of all wells.

Edge Effects

Temperature variations across the plate, often

affecting the outer wells, can lead to

inconsistent results.[1][6] Ensure the plate is

incubated at a uniform temperature and avoid

stacking plates during incubation.[1][8] Proper

sealing of the plate can also help mitigate edge

effects.[1]

Frequently Asked Questions (FAQs)
Q1: How many times should I wash the plate?

A1: Most ELISA protocols recommend 3 to 5 wash cycles between each incubation step.[3][4]

However, the optimal number of washes can vary depending on the specific kit and sample

type. If you are experiencing high background, you can try increasing the number of washes.

Conversely, if you have a very low signal, you might be over-washing.

Q2: What volume of wash buffer should I use?

A2: A wash volume of at least 300 µL per well is generally recommended to ensure the entire

surface of the well is washed.[3] Some protocols suggest as much as 400 µL per well.[5] The

volume should be sufficient to cover the coating volume of the well.[3]

Q3: Is it necessary to use a plate shaker during washing?
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A3: While not always mandatory, using a plate shaker during incubation steps can improve the

homogeneity of the reaction. For washing itself, the key is the efficient removal of unbound

material, which is achieved by aspiration and dispensing of the wash buffer.

Q4: Can I prepare the wash buffer in advance?

A4: It is best practice to prepare fresh wash buffer for each experiment to avoid contamination.

[4][5] If you do prepare it in advance, store it at 4°C and ensure no microbial growth has

occurred before use.[11]

Q5: What is the purpose of the "soak time" during washing?

A5: Allowing the wash buffer to sit in the wells for a short period (e.g., 30-60 seconds) can help

to more effectively dissolve and remove unbound reagents and interfering substances, which

can help reduce background noise.[6][7][8]

Experimental Protocols
Protocol for Optimizing the Number of Wash Cycles

This protocol helps determine the ideal number of washes to minimize background and

maximize the signal-to-noise ratio.

Prepare the Plate: Follow your Prostaglandin ELISA kit protocol to the first washing step.

Divide the Plate: Designate sections of the plate to receive different numbers of washes

(e.g., 3, 4, 5, and 6 washes). Include a set of wells for the zero standard (blank) and a high

concentration standard in each section.

Perform Washes: Execute the washing steps according to the designated number for each

section.

Complete the Assay: Proceed with the remaining steps of the ELISA protocol as instructed.

Analyze the Results:

Calculate the average OD for the blank and high standard wells in each section.
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Determine the signal-to-noise ratio for each condition (OD of high standard / OD of blank).

The optimal number of washes will provide a low OD for the blank wells while maintaining

a high OD for the standard wells, resulting in the highest signal-to-noise ratio.

Protocol for Optimizing Wash Buffer Soak Time

This protocol is designed to evaluate if increasing the soak time can reduce background noise.

Prepare the Plate: Follow your Prostaglandin ELISA kit protocol up to the first washing step.

Divide the Plate: Assign different soak times to various sections of the plate (e.g., 0 seconds,

30 seconds, 60 seconds, and 90 seconds). Include blank and high standard wells in each

section.

Perform Washes with Soaking: During each wash cycle, allow the wash buffer to remain in

the wells for the designated soak time before aspiration.

Complete the Assay: Continue with the rest of the ELISA protocol.

Analyze the Results:

Calculate the average OD for the blank and high standard wells for each soak time.

Evaluate which soak time provides the lowest background without significantly

compromising the signal from the standard.
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Caption: General workflow for a competitive Prostaglandin ELISA.
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Caption: Troubleshooting flowchart for common washing-related issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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